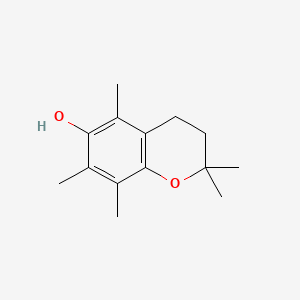

2,2,5,7,8-Pentamethyl-6-chromanol

Vue d'ensemble

Description

Le chromanol est une classe de composés organiques caractérisés par une structure cyclique chromane, qui est un dérivé de benzopyrane. Ces composés sont largement reconnus pour leurs activités biologiques et se retrouvent dans diverses sources naturelles, notamment les plantes, les algues et les champignons. Les chromanols sont particulièrement remarquables pour leurs propriétés antioxydantes, ce qui les rend précieux dans les applications sanitaires et industrielles.

Voies de synthèse et conditions réactionnelles :

Réduction des dihydrocoumarines par les hydrures d’aluminium : Il s’agit d’une méthode courante pour préparer des dérivés de 2-chromanol.

Réduction catalysée par le titanocène : Une autre méthode implique la réduction de la dihydrocoumarine en utilisant le titanocène comme catalyseur.

Double réduction des coumarines : Les coumarines peuvent être réduites deux fois pour former des 2-chromanols.

Lactoles à partir d’acétals : Cette méthode implique la formation de lactoles à partir d’acétals, qui peuvent ensuite être convertis en chromanols.

Lactolisation intramoléculaire : Cela implique l’hydroformylation de dérivés de 2-hydroxystyrène protégés, suivie d’une addition conjuguée catalysée par le palladium.

Méthodes de production industrielle :

Dérivés de chromanol optiquement actifs : Une nouvelle méthode de production de dérivés de chromanol optiquement actifs implique un processus qui ne nécessite pas de conditions réactionnelles sévères ni de réactifs dangereux, ce qui le rend avantageux pour la production de masse.

Types de réactions :

Oxydation : Les chromanols peuvent subir des réactions d’oxydation, conduisant souvent à la formation de quinones.

Réduction : Les réactions de réduction peuvent convertir les chromanols en leurs dérivés dihydro correspondants.

Substitution : Les chromanols peuvent participer à des réactions de substitution, où les groupes fonctionnels sur le cycle chromanol sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Agents réducteurs : Les hydrures d’aluminium et le titanocène sont des agents réducteurs fréquemment utilisés.

Catalyseurs : Le palladium et d’autres métaux de transition sont souvent utilisés comme catalyseurs dans les réactions de substitution.

Principaux produits :

Quinones : L’oxydation des chromanols donne généralement des quinones.

Dihydrochromanols : Les réactions de réduction produisent des dihydrochromanols.

Chromanols substitués : Les réactions de substitution donnent divers dérivés de chromanol substitués.

4. Applications de la recherche scientifique

Les composés chromanol ont une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Chromanol compounds have a wide range of applications in scientific research:

Mécanisme D'action

Les chromanols exercent leurs effets par le biais de plusieurs mécanismes :

Activité antioxydante : Les chromanols piègent les radicaux libres, protégeant ainsi les cellules des dommages oxydatifs.

Inhibition enzymatique : Ils inhibent l’activité d’enzymes telles que la 5-lipoxygénase, qui est impliquée dans les voies inflammatoires.

Liaison aux récepteurs : Les chromanols peuvent se lier à des récepteurs cellulaires et moduler l’expression des gènes et la fonction mitochondriale.

Comparaison Avec Des Composés Similaires

Les chromanols sont similaires à d’autres composés ayant une structure cyclique chromane, tels que les tocophérols et les tocotriénols (composés de la vitamine E). Les chromanols sont uniques dans leur diversité structurale et leur gamme d’activités biologiques .

Composés similaires :

- Tocophérols (α-, β-, γ-, δ-tocophérol)

- Tocotriénols (α-, β-, γ-, δ-tocotrienol)

- Plastochromanol-8

- Phylloquinones (vitamine K)

- Ubiquinones (coenzyme Q10)

Les caractéristiques structurales uniques du chromanol et ses diverses activités biologiques en font un composé d’un intérêt considérable dans divers domaines de la recherche et de l’industrie.

Activité Biologique

2,2,5,7,8-Pentamethyl-6-chromanol (PMCol) is a synthetic compound structurally related to vitamin E that exhibits significant biological activity, particularly as an antioxidant and potential anticancer agent. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PMCol has the molecular formula and features a chromanol structure characterized by five methyl groups at positions 2, 2, 5, 7, and 8. This unique arrangement contributes to its antioxidant capabilities and biological interactions.

Antioxidant Activity

Mechanism of Action:

PMCol functions primarily as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. This property is essential in mitigating cellular damage associated with various health conditions linked to oxidative stress. Studies have shown that PMCol can inhibit lipid peroxidation processes and enhance anti-inflammatory responses .

Research Findings:

- PMCol demonstrated the ability to protect erythrocytes from hemolysis induced by free radicals .

- It has been observed to interact with nitric oxide in the presence of oxygen, leading to various oxidation products that further emphasize its role as an antioxidant.

Anticancer Properties

Androgen Antagonist Activity:

Research indicates that PMCol exhibits antiandrogen activity in prostate carcinoma cells (LNCaP). It has been shown to inhibit the secretion of prostate-specific antigen (PSA) stimulated by androgens. For instance:

- Treatment with PMCol at concentrations of 30 µM significantly reduced PSA levels in LNCaP cells exposed to androgen stimulation .

- The compound's effects were comparable to those of established antiandrogens like bicalutamide .

Toxicology Studies:

Despite its beneficial effects, toxicity studies have revealed potential adverse effects at high doses:

- In a study involving rats, PMCol administration at doses of 2000 mg/kg/day resulted in hepatotoxicity and nephrotoxicity, as indicated by increased liver weights and elevated liver enzymes (ALT, TBILI) alongside changes in lipid metabolism .

- Lower doses (100 mg/kg/day) exhibited minimal toxicity, highlighting a dose-dependent response .

Case Studies and Clinical Implications

Case Study Overview:

A notable study explored the long-term effects of PMCol on male Sprague-Dawley rats over 28 days. Key findings included:

- Elevated cholesterol levels and signs of liver damage were observed at higher doses.

- Metabolomic analyses indicated disruptions in glutathione synthesis pathways and alterations in drug metabolism .

Potential Applications:

Given its antioxidant properties and ability to modulate androgen activity, PMCol is being investigated for its potential use in preventing or treating androgen-dependent cancers such as prostate cancer. Its water solubility presents advantages over traditional vitamin E derivatives for therapeutic applications .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals; inhibits lipid peroxidation |

| Antiandrogen | Inhibits PSA secretion in prostate carcinoma cells; reduces cancer cell growth |

| Toxicity Profile | Hepatotoxicity and nephrotoxicity at high doses; minimal toxicity at low doses |

| Research Potential | Investigated for chemopreventive applications in cancer therapy |

Propriétés

IUPAC Name |

2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBPXHSZHLFWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241721 | |

| Record name | Chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

950-99-2 | |

| Record name | 2,2,5,7,8-Pentamethyl-6-chromanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13111 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 950-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,5,7,8-Pentamethyl-6-chromanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G73627R36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 °C | |

| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2,5,7,8-pentamethyl-6-chromanol?

A1: The molecular formula of this compound is C14H20O2, and its molecular weight is 220.31 g/mol.

Q2: How does the structure of PMC differ from α-tocopherol?

A2: PMC lacks the phytyl side chain present in α-tocopherol. This structural difference affects its physicochemical properties, such as lipophilicity and membrane mobility. [, ]

Q3: How does PMC exhibit antioxidant activity?

A3: PMC acts as a chain-breaking antioxidant by donating a hydrogen atom to lipid peroxyl radicals, effectively inhibiting lipid peroxidation. [, ] Studies comparing PMC to other antioxidants, including α-tocopherol, have shown that it possesses potent radical scavenging abilities. [, ]

Q4: How do the antioxidant properties of PMC compare to its oxidation products?

A5: While PMC itself exhibits potent antioxidant activity, some of its oxidation products also demonstrate antioxidant capabilities, although generally weaker than PMC. []

Q5: How do alcohols influence the oxidation of PMC?

A7: The presence of alcohols can alter the oxidation pathway of PMC, leading to the formation of different oxidation products compared to oxidation in non-alcoholic solutions. []

Q6: Does PMC exhibit any pro-oxidant activity?

A6: While primarily recognized for its antioxidant properties, PMC, like other antioxidants, can exhibit pro-oxidant activity under specific conditions. This duality highlights the complex nature of antioxidant behavior and the importance of considering context-specific effects.

Q7: Does PMC have any anti-cancer activity?

A9: Research suggests that PMC possesses antiandrogen activity in prostate carcinoma cells. [] It inhibits androgen-stimulated growth and prostate-specific antigen release, potentially by acting as an androgen receptor antagonist. [, ]

Q8: Has PMC been investigated in clinical trials?

A10: Yes, a Phase 1/2a clinical trial has been conducted to assess the safety, tolerability, and preliminary efficacy of PMC in men with advanced prostate cancer. [, ]

Q9: Can PMC be glycosylated by plant cells?

A11: Yes, cultured plant cells of certain species, such as Phytolacca americana, can convert PMC into its β-glucoside and other glycosylated derivatives. [] This biotransformation may offer a potential route for producing novel PMC derivatives with altered biological activities.

Q10: How does the solubility of PMC compare to α-tocopherol?

A12: PMC, lacking the long phytyl side chain, exhibits lower lipophilicity and greater water solubility compared to α-tocopherol. [] This difference in solubility influences its interaction with membranes and its potential applications in drug delivery systems.

Q11: How stable is PMC under different conditions?

A11: The stability of PMC can be affected by factors like temperature, light exposure, and the presence of oxidizing agents.

Q12: What are some strategies for improving the stability and bioavailability of PMC?

A14: Formulation strategies like encapsulation in liposomes or complexation with cyclodextrins can enhance the stability and bioavailability of PMC. [, ] These approaches can improve its delivery to target tissues and potentially enhance its therapeutic efficacy.

Q13: What analytical methods are commonly used to characterize and quantify PMC?

A15: Techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) are commonly employed for the analysis of PMC and its derivatives. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.